1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-4-methylbenzene
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Overview
Description
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-4-methylbenzene is an organic compound that belongs to the class of aromatic ethers. This compound features a bromine atom and a methoxypropan-2-yl group attached to an ethyl chain, which is further connected to a methyl-substituted benzene ring. The presence of these functional groups imparts unique chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-4-methylbenzene typically involves multiple steps:
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Bromination: : The initial step involves the bromination of 4-methylbenzene (toluene) to introduce a bromine atom at the desired position. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
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Etherification: : The next step is the formation of the ether linkage. This involves reacting the brominated intermediate with 1-methoxypropan-2-ol in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction.
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Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-4-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R) under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide would yield 1-(2-Hydroxy-1-((1-methoxypropan-2-yl)oxy)ethyl)-4-methylbenzene, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Researchers study its interactions with biological macromolecules to understand its mode of action.
Medicine: Explored as a potential lead compound for drug development. Its derivatives may exhibit pharmacological activities that can be optimized for therapeutic use.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity makes it a valuable building block for the synthesis of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism by which 1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-4-methylbenzene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological responses. The bromine atom and ether linkage play crucial roles in its binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-2-methylbenzene: Similar structure but with the methyl group in a different position, leading to variations in reactivity and properties.
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-4-fluorobenzene: Contains a fluorine atom instead of a methyl group, which can significantly alter its chemical behavior and applications.
Uniqueness
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-4-methylbenzene is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. Its combination of a bromine atom, ether linkage, and methyl-substituted benzene ring makes it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C13H19BrO2 |
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Molecular Weight |
287.19 g/mol |
IUPAC Name |
1-[2-bromo-1-(1-methoxypropan-2-yloxy)ethyl]-4-methylbenzene |
InChI |
InChI=1S/C13H19BrO2/c1-10-4-6-12(7-5-10)13(8-14)16-11(2)9-15-3/h4-7,11,13H,8-9H2,1-3H3 |
InChI Key |
JLVXZAOUFUBISF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CBr)OC(C)COC |
Origin of Product |
United States |
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